molecular formula C6H5IN4 B15066019 3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine

3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine

Cat. No.: B15066019
M. Wt: 260.04 g/mol
InChI Key: MIUNYJAHHXYDMD-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is a key chemical intermediate for researchers in medicinal chemistry and drug discovery. This compound is of significant interest due to the proven biological activity of its chemical scaffold. Scientific literature establishes that 1H-pyrazolo[4,3-d]pyrimidine derivatives are being actively investigated as potent Toll-like receptor 7 (TLR7) agonists , with potential applications in immunotherapy as vaccine adjuvants and in cancer treatment . Furthermore, the broader pyrazolo[3,4-d]pyrimidine structural class is recognized as a privileged scaffold in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . The iodine substituent at the 3-position is a valuable handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Negishi reaction , allowing for the introduction of complex aryl and heteroaryl groups to optimize biological activity and physicochemical properties . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

3-iodo-5-methyl-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C6H5IN4/c1-3-8-2-4-5(9-3)6(7)11-10-4/h2H,1H3,(H,10,11)

InChI Key

MIUNYJAHHXYDMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(NN=C2C=N1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-iodopyrazole with a methyl-substituted pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Heterocyclic Systems
  • Pyrazolo[4,3-D]pyrimidine vs. Pyrazolo[4,3-e][1,2,4]triazine :
    The pyrazolo-pyrimidine core (two nitrogen atoms in the six-membered ring) differs from pyrazolo-triazines (three nitrogen atoms in the six-membered ring). This structural distinction alters electron distribution and reactivity. For instance, pyrazolo-triazines exhibit lower HOMO-LUMO gaps (ΔE ≈ 1.437 kcal/mol) , suggesting higher reactivity compared to pyrazolo-pyrimidines, though direct data for the latter is unavailable.
Substituent Effects
  • Iodo vs. Methylsulfonyl Groups :
    Replacing iodine with methylsulfonyl (e.g., in compounds 1–8 from ) increases molecular weight (e.g., compound 4: MW 256.09) and alters charge distribution. Methylsulfonyl groups introduce strong electron-withdrawing effects, whereas iodine provides polarizability.
  • Positional Isomerism :
    N-1 vs. N-2 substitution in pyrazolo-triazines affects electrophilicity; N-2 derivatives are more electrophilic . For 3-iodo-5-methyl-pyrazolo-pyrimidine, the iodine at position 3 may sterically hinder interactions compared to smaller substituents.

Table 1: Structural and Electronic Properties

Compound Core Structure Substituents HOMO-LUMO Gap (kcal/mol) Electrophilicity
3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine Pyrazolo-pyrimidine 3-I, 5-Me N/A Moderate (iodine)
Compound 1 () Pyrazolo-triazine 3-Me, 5-MeSO₂ 1.437 High (N-2 substitution)
Acyclovir () Purine analog Hydroxyethoxymethyl N/A High (NH groups)

Physicochemical Properties

Lipophilicity
  • Pyrazolo-triazine derivatives exhibit low ClogP values (< -0.1), indicating poor membrane permeability . The iodine in 3-iodo-5-methyl-pyrazolo-pyrimidine may marginally increase lipophilicity compared to methylsulfonyl analogs but remains less favorable than acyclovir (ClogP ≈ -1.5).
Thermal Stability
  • Pyrazolo-triazine derivatives show melting points between 150–175°C , whereas pyrazolo-pyrimidines with bulkier substituents (e.g., iodine) may have lower melting points due to reduced crystal packing efficiency.
Antiviral Potential
  • Molecular Docking with Thymidine Kinase (TK) :
    Pyrazolo-triazines (e.g., compound 8) exhibit TK binding affinity (ChemPLP score: 77.94) comparable to acyclovir (Ac) . The iodine substituent in 3-iodo-5-methyl-pyrazolo-pyrimidine may enhance halogen bonding with TK residues (e.g., ALA168, ARG163), though steric effects could reduce affinity.
  • Mechanistic Differences : Acyclovir’s NH groups are critical for TK activation , while pyrazolo derivatives lacking NH groups show reduced kinase inhibition .

Biological Activity

3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine is a compound belonging to the pyrazolo[4,3-D]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases. Protein kinases are crucial regulators of cellular functions and are often implicated in cancer progression and other diseases.

  • Inhibition of Protein Kinases : Research indicates that derivatives of pyrazolo[4,3-D]pyrimidine can act as inhibitors of key kinases involved in cancer cell proliferation. For example, studies have shown that these compounds can inhibit epidermal growth factor receptor (EGFR) and Src family kinases, which are critical in signaling pathways related to tumor growth and metastasis .
  • Antimicrobial Activity : Recent investigations have also highlighted the antimicrobial properties of pyrazolo[4,3-D]pyrimidines. These compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting their potential as dual-action agents against infections in cancer patients .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound derivatives:

  • In Vitro Studies : One study reported that specific derivatives exhibited significant anti-proliferative effects on A549 (lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent inhibition at low concentrations (e.g., IC50 = 0.016 µM for EGFR WT) .
  • Structure-Activity Relationship (SAR) : The SAR studies suggest that modifications at specific positions on the pyrazolo[4,3-D]pyrimidine scaffold can enhance potency and selectivity against different kinases. For instance, bulky substituents at N1 or N4 were found to be detrimental to activity, while smaller hydrophobic groups improved efficacy .

Antimicrobial Properties

The potential for this compound to serve as an antimicrobial agent has been explored:

  • Synergistic Effects : In combination with traditional antibiotics like ampicillin and kanamycin, certain pyrazolo[4,3-D]pyrimidine derivatives showed enhanced antibacterial activity against resistant strains of bacteria. This suggests a promising avenue for addressing infections in immunocompromised patients such as those undergoing cancer treatment .

Case Studies

Several case studies provide insights into the clinical relevance and application of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of EGFR with IC50 values as low as 0.016 µM.
Study 2Src Kinase InhibitionIdentified potent Src inhibitors with IC50 values ranging from 0.47 µM to 5.1 µM across various derivatives.
Study 3Antimicrobial EvaluationShowed effectiveness against Staphylococcus aureus when used in combination with standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine, and what key intermediates are involved?

  • Methodological Answer : A common approach involves halogenation of a methyl-substituted pyrazolo-pyrimidine precursor. For example, bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in acetic acid yields a bromomethyl intermediate, which can undergo nucleophilic substitution with iodide to introduce iodine . Subsequent cyclization or functionalization steps (e.g., hydrazine treatment) may refine the scaffold. Characterization typically includes IR (e.g., C≡N at ~2195 cm⁻¹), NMR (δ 4.82–5.25 ppm for CH/CH₂ protons), and elemental analysis .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Methodological Answer :

  • IR Spectroscopy : Detects functional groups (e.g., C=O at ~1650–1690 cm⁻¹, NH at ~3100–3350 cm⁻¹) .
  • NMR : ^1H NMR identifies protons (e.g., CH₃ groups at δ ~2.5 ppm, aromatic protons at δ 7.2–7.6 ppm) and ^13C NMR confirms carbon environments.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric purity (±0.3% for C, H, N) .

Q. What solvents and reaction conditions are optimal for synthesizing pyrazolo-pyrimidine derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitutions, while ethanol or acetic acid is used for cyclization. Reactions often proceed at 80–100°C for 6–12 hours. Purification via recrystallization (DMF/ethanol mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) improves yield .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NH signals in ^1H NMR) be resolved during structural analysis?

  • Methodological Answer :

  • Deuteration Experiments : Exchangeable NH protons (δ 7.75–11.0 ppm) disappear upon D₂O treatment, confirming their presence .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns protons to specific carbons.
  • X-ray Crystallography : Provides definitive regiochemical confirmation if single crystals are obtained .
  • Computational Modeling : Simulates NMR/IR spectra (DFT calculations) to validate experimental data .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Precursor Bromination : Use N-bromosuccinimide (NBS) in acetic acid for selective bromination (yield >80%) .
  • Iodination Efficiency : Employ NaI in acetone under reflux to replace bromine with iodine.
  • Catalytic Additives : Add KI or CuI to enhance iodide substitution rates.
  • Workflow : Monitor intermediates via TLC and optimize reaction stoichiometry (1:1.2 molar ratio for nucleophiles) .

Q. How do electronic effects of the iodine substituent influence the reactivity of pyrazolo-pyrimidine derivatives in cross-coupling reactions?

  • Methodological Answer :

  • Iodine as a Leaving Group : Facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd(PPh₃)₄ catalyst in THF/Na₂CO₃ at 80°C.
  • Electronic Withdrawal : The iodine atom’s electron-withdrawing effect activates adjacent positions for nucleophilic attack, enabling regioselective functionalization .
  • Competing Pathways : Monitor for deiodination side reactions (e.g., using radical scavengers like BHT) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assay on cell lines (e.g., MCF-7, PC3) to assess IC₅₀ values .
  • Enzyme Inhibition : Radioligand binding assays (e.g., kinase inhibition profiling) with purified targets .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control cell passage number, serum concentration, and incubation time.
  • Validate Compound Stability : Perform HPLC before/after assays to rule out degradation.
  • Statistical Rigor : Use triplicate measurements and report SEM. Cross-reference with structural analogs (e.g., 5,7-dichloro derivatives) to identify SAR trends .

Q. Why might cyclization reactions yield unexpected byproducts (e.g., pyridazine instead of pyrimidine)?

  • Methodological Answer :

  • Mechanistic Divergence : Competing pathways (e.g., Dimroth rearrangement under basic conditions) can alter ring systems.
  • Solvent Effects : Protic solvents (e.g., ethanol) favor hydrazone formation, while aprotic solvents promote cyclization.
  • Temperature Control : Higher temps (>100°C) may drive aromatization, while lower temps (~60°C) stabilize intermediates .

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